molecular formula C14H13FO2 B6373646 2-Fluoro-5-(2-methoxy-5-methylphenyl)phenol CAS No. 1262002-09-4

2-Fluoro-5-(2-methoxy-5-methylphenyl)phenol

Cat. No.: B6373646
CAS No.: 1262002-09-4
M. Wt: 232.25 g/mol
InChI Key: YYIIWNUUIXPGNN-UHFFFAOYSA-N
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Description

2-Fluoro-5-(2-methoxy-5-methylphenyl)phenol is an organic compound with the molecular formula C14H13FO2. It is a derivative of phenol, characterized by the presence of a fluorine atom at the 2-position and a methoxy group at the 5-position of the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-(2-methoxy-5-methylphenyl)phenol typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring efficient purification processes to obtain the desired product in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-(2-methoxy-5-methylphenyl)phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols .

Scientific Research Applications

2-Fluoro-5-(2-methoxy-5-methylphenyl)phenol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Fluoro-5-(2-methoxy-5-methylphenyl)phenol involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and the methoxy group can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. These interactions can modulate biological processes, leading to the desired therapeutic or biochemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-5-(2-methoxy-5-methylphenyl)phenol is unique due to the specific positioning of the fluorine and methoxy groups, which can significantly impact its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-fluoro-5-(2-methoxy-5-methylphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FO2/c1-9-3-6-14(17-2)11(7-9)10-4-5-12(15)13(16)8-10/h3-8,16H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYIIWNUUIXPGNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)C2=CC(=C(C=C2)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10684259
Record name 4-Fluoro-2'-methoxy-5'-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10684259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262002-09-4
Record name 4-Fluoro-2'-methoxy-5'-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10684259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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